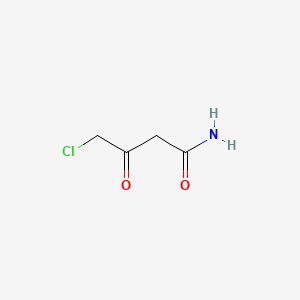
N1-(2-methyl-4-nitrophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-methyl-4-nitrophenyl)ethane-1,2-diamine: is an organic compound with the molecular formula C9H13N3O2 It is characterized by the presence of a nitro group and a methyl group attached to a benzene ring, along with an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methyl-4-nitrophenyl)ethane-1,2-diamine typically involves the reaction of 2-methyl-4-nitroaniline with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction. The reaction can be represented as follows:
2-methyl-4-nitroaniline+ethylenediamine→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification, crystallization, and drying to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N1-(2-methyl-4-nitrophenyl)ethane-1,2-diamine can undergo reduction to form the corresponding amine. This reaction typically requires a reducing agent such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles, solvents like ethanol or water, and sometimes heat.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products:
Reduction: N-(2-methyl-4-aminophenyl)ethane-1,2-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-(2-carboxy-4-nitrophenyl)ethane-1,2-diamine or other oxidized products.
Scientific Research Applications
Chemistry: N1-(2-methyl-4-nitrophenyl)ethane-1,2-diamine is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of dyes, pigments, and other functional materials.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may be involved in the development of enzyme inhibitors or other bioactive compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its derivatives may exhibit therapeutic properties and can be explored for drug development.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-methyl-4-nitrophenyl)ethane-1,2-diamine depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. The nitro group and amino groups can form hydrogen bonds or electrostatic interactions with the enzyme’s active site residues, leading to inhibition.
Comparison with Similar Compounds
N-(4-nitrophenyl)ethane-1,2-diamine: Lacks the methyl group, which may affect its reactivity and applications.
N-(2-methylphenyl)ethane-1,2-diamine:
N-(2-methyl-4-aminophenyl)ethane-1,2-diamine: The reduced form of the compound, with different reactivity and applications.
Uniqueness: N1-(2-methyl-4-nitrophenyl)ethane-1,2-diamine is unique due to the presence of both a nitro group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
N'-(2-methyl-4-nitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13N3O2/c1-7-6-8(12(13)14)2-3-9(7)11-5-4-10/h2-3,6,11H,4-5,10H2,1H3 |
InChI Key |
DHFJJVFAXKMHDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCCN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
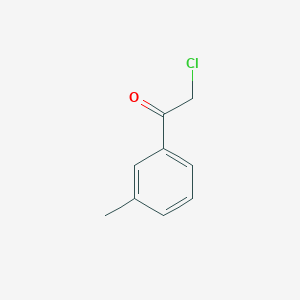
![N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B8796714.png)
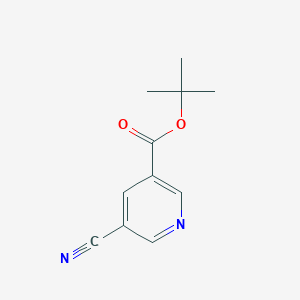
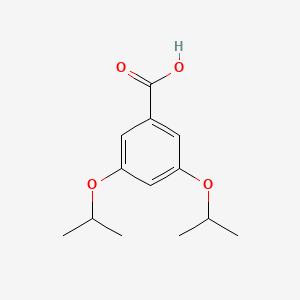
![7-[2-(4-Morpholinyl)ethoxy]-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole](/img/structure/B8796739.png)
![4-Chloro-3-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8796751.png)
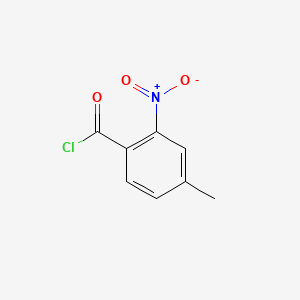
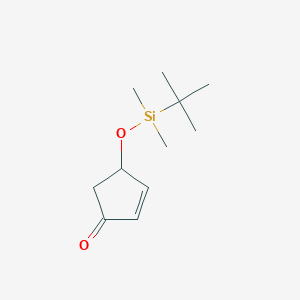
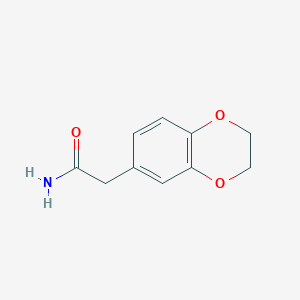
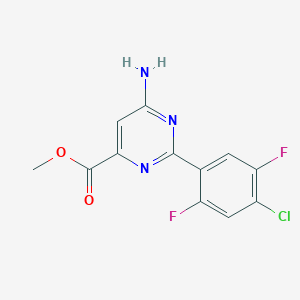
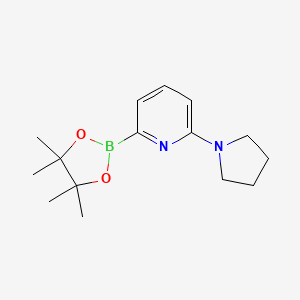
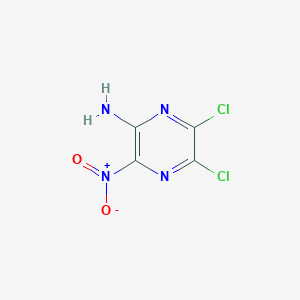
![5-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B8796808.png)
